molecular formula C8H8N4O B1629298 4-(1H-Tetrazol-5-YL)benzyl alcohol CAS No. 501126-02-9

4-(1H-Tetrazol-5-YL)benzyl alcohol

Cat. No. B1629298
M. Wt: 176.18 g/mol
InChI Key: YRBYIQONKVQONA-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-5-YL)benzyl alcohol , also known by its chemical formula C₈H₈N₄O , is a compound with intriguing properties. It belongs to the class of tetrazole derivatives and features a benzyl alcohol functional group. This compound has garnered interest due to its potential applications in various fields.



Synthesis Analysis

The synthesis of 4-(1H-Tetrazol-5-YL)benzyl alcohol involves several steps. Researchers have explored different synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the tetrazole ring formation is a critical step in its synthesis. Various reagents and catalysts have been employed to achieve high yields and purity.



Molecular Structure Analysis

The molecular structure of 4-(1H-Tetrazol-5-YL)benzyl alcohol reveals a benzene ring attached to a tetrazole moiety. The tetrazole ring consists of five nitrogen atoms, forming a unique five-membered heterocyclic structure. The benzyl alcohol group provides solubility and functional versatility.



Chemical Reactions Analysis

This compound participates in diverse chemical reactions. It can undergo nucleophilic substitutions, oxidation, and reduction processes. Researchers have explored its reactivity with other functional groups, leading to the synthesis of novel derivatives. Additionally, its stability under various conditions is crucial for practical applications.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around a specific temperature range.

  • Solubility : It dissolves well in certain solvents (e.g., polar organic solvents) due to the hydroxyl group.

  • Color : The compound may exhibit color due to its conjugated system.

  • Stability : It is relatively stable under ambient conditions but may degrade under extreme heat or light exposure.


Safety And Hazards


  • Toxicity : While toxicity data are limited, caution should be exercised during handling.

  • Flammability : The compound is not highly flammable but should be stored away from open flames.

  • Health Risks : Prolonged exposure or ingestion may pose health risks; protective equipment is advisable.


Future Directions

Researchers should explore the following aspects:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize and evaluate novel derivatives for improved properties.

  • Industrial Applications : Explore applications in materials science, catalysis, or drug development.


properties

IUPAC Name

[4-(2H-tetrazol-5-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-5-6-1-3-7(4-2-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBYIQONKVQONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627161
Record name [4-(2H-Tetrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Tetrazol-5-YL)benzyl alcohol

CAS RN

501126-02-9
Record name [4-(2H-Tetrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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